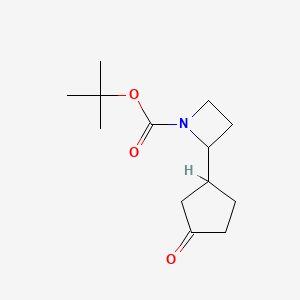![molecular formula C10H15BO3 B13467385 [2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)
[2-(4-Ethoxyphenyl)ethyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Ethoxyphenyl)ethyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethoxyphenyl)ethyl]boronic acid typically involves the reaction of 4-ethoxyphenylboronic acid with an appropriate ethylating agent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: [2-(4-Ethoxyphenyl)ethyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
Chemistry: In organic synthesis, [2-(4-Ethoxyphenyl)ethyl]boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions . It is also employed in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in the development of boron-containing drugs, which can exhibit unique biological activities. It may also be used in the design of boron-based enzyme inhibitors or as a tool for studying biological processes involving boron.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in the treatment of diseases such as cancer and inflammatory conditions.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts. Its reactivity and functional group compatibility make it a valuable component in various industrial processes.
作用机制
The mechanism of action of [2-(4-Ethoxyphenyl)ethyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The phenyl ring and ethoxy group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
- Phenylboronic acid
- 4-Ethoxyphenylboronic acid
- [2-(4-Methoxyphenyl)ethyl]boronic acid
Comparison: Compared to phenylboronic acid, [2-(4-Ethoxyphenyl)ethyl]boronic acid has an additional ethoxy group, which can influence its reactivity and binding properties. The presence of the ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the ethyl group provides a longer carbon chain, which can affect the compound’s steric and electronic properties.
Conclusion
This compound is a versatile compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
属性
分子式 |
C10H15BO3 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC 名称 |
2-(4-ethoxyphenyl)ethylboronic acid |
InChI |
InChI=1S/C10H15BO3/c1-2-14-10-5-3-9(4-6-10)7-8-11(12)13/h3-6,12-13H,2,7-8H2,1H3 |
InChI 键 |
JNYGIFRSDHKEHQ-UHFFFAOYSA-N |
规范 SMILES |
B(CCC1=CC=C(C=C1)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
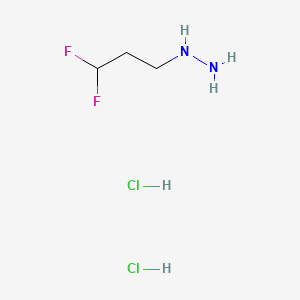
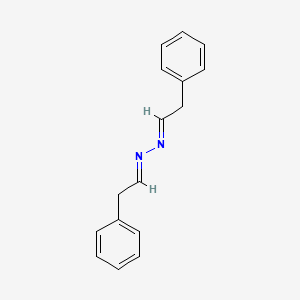
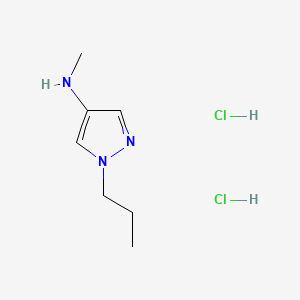
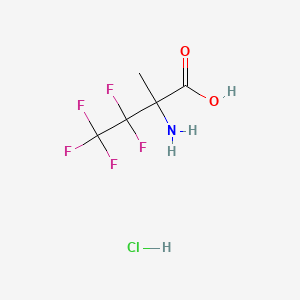

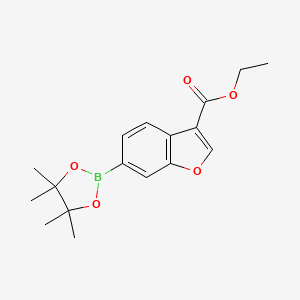
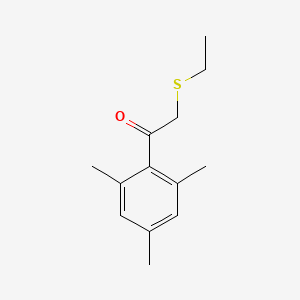
![Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13467352.png)
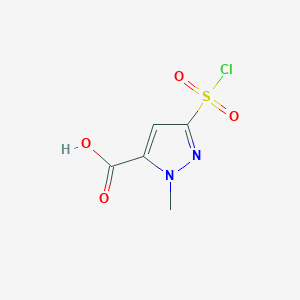
![2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide](/img/structure/B13467366.png)
